

Application Notes: High-Throughput Screening of SIRT2-Ligand Binding Using Fluorescence Polarization

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Compound of Interest

Compound Name: *Sirtuin modulator 2*

Cat. No.: *B5687296*

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Introduction

Sirtuin 2 (SIRT2), an NAD⁺-dependent protein deacetylase, has emerged as a critical regulator in a multitude of cellular processes, including cell cycle control, metabolic regulation, and neurodegeneration. Its involvement in various pathological conditions has positioned SIRT2 as a promising therapeutic target for drug discovery. Fluorescence Polarization (FP) is a robust, homogeneous, and high-throughput screening (HTS) compatible technique ideal for studying the binding of small molecule ligands to proteins like SIRT2. This application note provides a detailed protocol for a competitive FP assay to identify and characterize SIRT2 inhibitors.

Principle of the Assay

The fluorescence polarization assay measures the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger partner molecule (SIRT2). A small, fluorescently labeled tracer tumbles rapidly in solution, resulting in a low polarization value. When the tracer binds to the much larger SIRT2 protein, its tumbling slows significantly, leading to a high polarization value. In a competitive assay format, unlabeled test compounds (ligands) compete with the fluorescent tracer for binding to SIRT2. Potent ligands will displace the tracer, causing a decrease in the fluorescence polarization signal, which is proportional to the ligand's binding affinity.

SIRT2 Signaling Pathway

SIRT2 is predominantly localized in the cytoplasm but can translocate to the nucleus under certain conditions. It plays a pivotal role in various signaling pathways by deacetylating a wide range of histone and non-histone protein substrates. Key pathways influenced by SIRT2 include metabolic regulation, cell cycle progression, and cellular stress response.



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Caption: A simplified diagram of the SIRT2 signaling pathway.

Experimental Protocols

Materials and Reagents

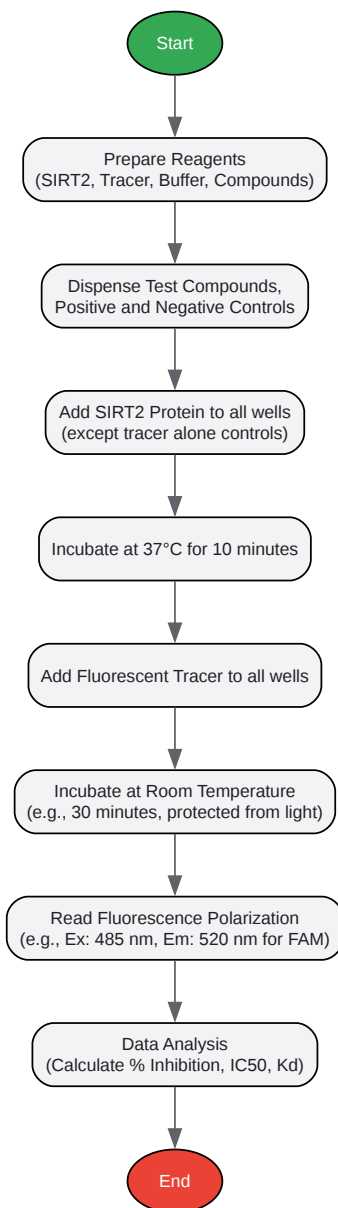
- SIRT2 Protein: Recombinant human SIRT2 (e.g., residues 56-356) with a purity of >95%.
- Fluorescent Tracer: A fluorescently labeled peptide or small molecule with known affinity for SIRT2. A common choice is a myristoylated peptide from histone H4 lysine 16 (H4K16myr) labeled with a fluorophore such as FAM (Fluorescein) or Cy3.
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA, and 0.05% CHAPS.[\[1\]](#)
- Test Compounds: Small molecule inhibitors or ligands to be tested, dissolved in 100% DMSO.
- Positive Control: A known SIRT2 inhibitor (e.g., SirReal2, AGK2).
- Negative Control: DMSO.
- Microplates: Black, low-volume, non-binding 384-well microplates are recommended to minimize background fluorescence and non-specific binding.

Equipment

- Microplate reader capable of fluorescence polarization measurements.
- Liquid handling system or multichannel pipettes for accurate dispensing.
- Plate shaker for mixing.
- Centrifuge with a microplate rotor.

Experimental Workflow

The following diagram outlines the general workflow for the SIRT2-ligand binding fluorescence polarization assay.



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Caption: Experimental workflow for the SIRT2 FP assay.

Detailed Protocol: Competitive Binding Assay

- Reagent Preparation:

- Prepare a 2X working solution of SIRT2 protein in assay buffer. The final concentration should be optimized, but a starting point of 200 nM is suggested.[\[1\]](#)
- Prepare a 2X working solution of the fluorescent tracer in assay buffer. The final concentration should be at or below its K_d for SIRT2 to ensure a sensitive assay. A typical concentration is 10-50 nM.
- Prepare serial dilutions of test compounds and controls in 100% DMSO.
- Assay Plate Preparation:
 - Add 1 μ L of the serially diluted test compounds, positive control, or DMSO (negative control) to the appropriate wells of a 384-well plate.
 - For controls, prepare wells with:
 - Tracer alone (0% binding): Assay buffer and fluorescent tracer.
 - Tracer + SIRT2 (100% binding): Assay buffer, SIRT2, and fluorescent tracer with DMSO.
- Incubation:
 - Add 14 μ L of the 2X SIRT2 working solution to each well containing the test compounds and controls (except for the tracer alone wells).[\[1\]](#)
 - Mix gently on a plate shaker and incubate for 10 minutes at 37°C.[\[1\]](#)
 - Add 5 μ L of the 2X fluorescent tracer working solution to all wells, bringing the final volume to 20 μ L.
 - Mix the plate and incubate at room temperature for 30 minutes, protected from light, to allow the binding to reach equilibrium.
- Measurement:
 - Measure the fluorescence polarization on a suitable plate reader. For a FAM-labeled tracer, typical excitation and emission wavelengths are 485 nm and 520 nm, respectively.

Data Analysis

- Calculate Percent Inhibition: The percentage of inhibition for each test compound concentration is calculated using the following formula:

$$\% \text{ Inhibition} = 100 * (1 - [(mP_{\text{sample}} - mP_{\text{min}}) / (mP_{\text{max}} - mP_{\text{min}})])$$

Where:

- mP_sample is the millipolarization value of the well with the test compound.
 - mP_min is the average millipolarization of the tracer alone control (0% binding).
 - mP_max is the average millipolarization of the tracer + SIRT2 control (100% binding).
- Determine IC50 Values: Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
 - Calculate Dissociation Constant (Kd): The Kd of the inhibitor can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the assay conditions are appropriate.
 - Assess Assay Quality (Z'-Factor): The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput assay. It is calculated as follows:

$$Z' = 1 - (3 * (SD_{\text{max}} + SD_{\text{min}})) / |Mean_{\text{max}} - Mean_{\text{min}}|$$

Where:

- SD_max and SD_min are the standard deviations of the 100% and 0% binding controls, respectively.
- Mean_max and Mean_min are the means of the 100% and 0% binding controls, respectively.
- A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Quantitative Data Summary

The following table summarizes representative quantitative data for various ligands and inhibitors of SIRT2 obtained from fluorescence-based assays.

Compound/Ligand	Assay Type	Tracer/Substrate	Kd (μM)	IC50 (μM)	Z'-Factor	Reference
Inhibitors						
AGK2	Deacetylase Assay	Fluorogenic peptide	3.5	[5]		
SirReal2	FP Competition	SirReal-TAMRA	0.286	[1]		
Nicotinamide	Deacetylase Assay	Fluorogenic peptide	138		An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3 - PMC	
Compound 1	FP Competition	Cy3-myristoyl-H4K16	5	16	[6]	
Compound 1	Deacetylase Assay	Acetyl-H4K16	7	[6]		
Compound 1	Demyristoylase Assay	Myristoyl-H4K16	37	[6]		
Ligands/Probes						
FAM-myristoyl-H4K16	HTRF Binding	~0.001	0.78	[6]		
1-aminoanthracene	Fluorescence Binding	37				Substrate-Dependent Modulation of SIRT2

			by a Fluorescen t Probe, 1- Aminoanthr acene
1- aminoanthr acene (with decanoyl- peptide)	Fluorescen ce Binding	4	Substrate- Dependent Modulation of SIRT2 by a Fluorescen t Probe, 1- Aminoanthr acene

Disclaimer: The provided protocols and data are for guidance and may require optimization for specific experimental conditions and reagents.

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